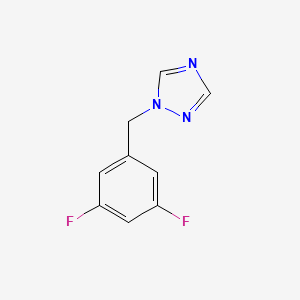

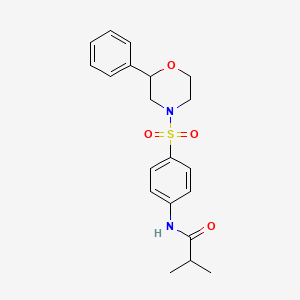

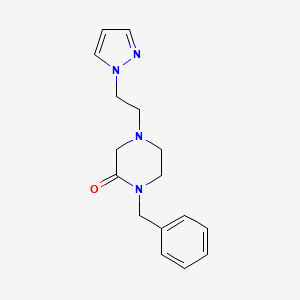

![molecular formula C14H13F3N4O2S B2570655 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 1798490-21-7](/img/structure/B2570655.png)

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of these scaffolds has been considered as one of the most efficient strategies for the construction of their derivatives .

Synthesis Analysis

The progress made in synthetic methods for these compounds has been significant. They have been functionalized through various strategies including transition metal catalysis, metal-free oxidation, and photocatalysis .Molecular Structure Analysis

These compounds act as versatile scaffolds in organic synthesis and drug development . Their reactivity and multifarious biological activity have been illustrated in various studies .Chemical Reactions Analysis

Radical reactions have been used for the direct functionalization of imidazo[1,2-a]pyridines . These reactions have been facilitated through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .科学的研究の応用

Anticancer Agents

The compound’s structure is similar to imidazo[1,2-a]pyridine, which has been used as a core backbone in the development of covalent inhibitors . These inhibitors have shown potential as anticancer agents, particularly for treating cancers with the KRAS G12C mutation .

Development of Covalent Inhibitors

The compound’s structure allows it to be used in the development of covalent inhibitors . These inhibitors work by forming a covalent bond with their target, which can enhance their potency and selectivity .

Organic Synthesis

The compound’s structure is similar to imidazo[1,2-a]pyrazine, which acts as a versatile scaffold in organic synthesis . This makes it useful in the development of a wide range of other compounds .

Drug Development

The compound’s structure is similar to imidazo[1,2-a]pyrazine, which is a significant structural component of a large number of agrochemicals and pharmaceuticals . This suggests that it could have potential applications in drug development .

Optoelectronic Devices

Imidazo[1,5-a]pyridine nuclei and derivatives, which are structurally similar to the compound, have been used in the development of optoelectronic devices . This suggests that the compound could have potential applications in this area .

Sensors

Imidazo[1,5-a]pyridine nuclei and derivatives have been used in the development of sensors . This suggests that the compound could have potential applications in sensor technology .

作用機序

Target of Action

The primary target of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is the mTOR (mammalian target of rapamycin) pathway . mTOR is a key regulator of cell growth and proliferation, and its dysregulation is implicated in a variety of human diseases, including cancer .

Mode of Action

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide: interacts with its targets by inhibiting the mTOR pathway . This compound exhibits significant anti-proliferative activity, especially against non-small cell lung cancer cells . It acts as an ATP-competitive mTOR inhibitor, suppressing the phosphorylation of key proteins in the mTOR pathway .

Biochemical Pathways

The mTOR pathway is the primary biochemical pathway affected by N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide . This pathway regulates several cellular processes, including protein synthesis, cell growth, and cell cycle progression . By inhibiting mTOR, this compound can induce G1-phase cell cycle arrest and suppress the phosphorylation of AKT and S6 at the cellular level .

Result of Action

The molecular and cellular effects of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide ’s action include the induction of G1-phase cell cycle arrest and the suppression of the phosphorylation of AKT and S6 . These effects can lead to the inhibition of cell growth and proliferation, particularly in non-small cell lung cancer cells .

将来の方向性

特性

IUPAC Name |

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-3-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N4O2S/c15-14(16,17)11-2-1-3-12(10-11)24(22,23)19-6-7-20-8-9-21-13(20)4-5-18-21/h1-5,8-10,19H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJFJADNBXAWJCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NCCN2C=CN3C2=CC=N3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

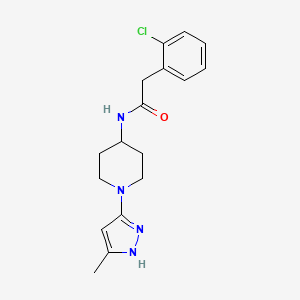

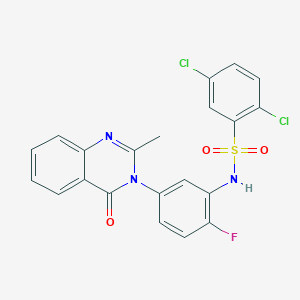

![tert-butyl N-({2-[(4-hydroxypiperidin-1-yl)methyl]phenyl}methyl)carbamate](/img/structure/B2570573.png)

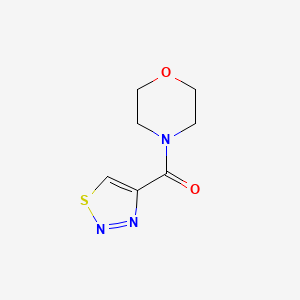

![N-(benzo[d]thiazol-6-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2570576.png)

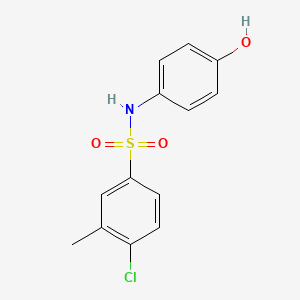

![N-[(3S,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl]-2,2,2-trifluoroacetamide, trifluoroacetic acid](/img/structure/B2570579.png)